(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride
CAS No.: 105158-70-1
Cat. No.: VC0555815
Molecular Formula: C6H8ClI2N3O2
Molecular Weight: 443.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105158-70-1 |
|---|---|
| Molecular Formula | C6H8ClI2N3O2 |
| Molecular Weight | 443.41 |
| IUPAC Name | (2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1 |
| Standard InChI Key | VTOVOFBPLIKFQC-DKWTVANSSA-N |
| SMILES | C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl |
| Canonical SMILES | C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl |
Introduction
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is a chemical compound with a molecular formula of C₆H₈ClI₂N₃O₂ and a molecular weight of 443.41 g/mol . It is a derivative of histidine, specifically 2,5-diiodo-L-histidine, which is modified to include a hydrochloride salt form. This compound is of interest in various biochemical and pharmaceutical applications due to its unique structure and potential biological activity.
Synonyms and Identifiers
This compound is known by several synonyms, including 105158-70-1, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride, H-2,5-Diiodo-His-OH HCl, and (2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride . Its PubChem CID is 92044011.
Parent Compound and Related Compounds
The parent compound of this derivative is 2,5-diiodo-L-histidine (CID 15817006) . Related compounds include other histidine derivatives with modifications on the imidazole ring, such as nitro or other halogen substitutions, which have been explored for their biological activities .
Potential Applications
While specific applications of (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride are not widely documented, compounds with similar structures have been investigated for their potential in pharmaceuticals, particularly in areas requiring radiolabeling or as intermediates in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume